The synthesis of TAK-041 involves a series of steps optimized through high-throughput screening and medicinal chemistry approaches. The synthesis process focuses on producing a potent and selective agonist with an effective concentration (EC50) of approximately 22 nM. The compound was developed through iterative cycles of chemical modifications aimed at enhancing its pharmacological profile while maintaining selectivity for GPR139 .
The synthetic route typically includes:
TAK-041's molecular structure can be characterized by its benzotriazinone core, which contributes to its ability to selectively activate GPR139. The compound exhibits a unique arrangement that allows it to fit into the receptor's binding pocket effectively.
TAK-041 engages in specific interactions with GPR139 that facilitate its agonistic effects. Upon binding to the receptor, it induces conformational changes that activate intracellular signaling cascades typically associated with G protein activation.
TAK-041 functions primarily as an agonist at GPR139, influencing neurotransmitter release and neuronal firing patterns. Its mechanism of action involves:
Studies using positron emission tomography (PET) have shown that TAK-041 can alter dopamine release dynamics in the human brain, suggesting significant implications for treating schizophrenia-related symptoms .
TAK-041 exhibits several notable physical and chemical properties:
TAK-041 is primarily being explored for its therapeutic potential in treating schizophrenia, particularly focusing on alleviating negative symptoms such as cognitive deficits and social withdrawal. Its ability to enhance dopaminergic signaling makes it a promising candidate for addressing challenges associated with this mental health disorder.
TAK-041 (also known as NBI-1065846 or Zelatriazin) is a potent and selective small-molecule agonist of the orphan G protein-coupled receptor GPR139. This receptor is classified as an orphan GPCR due to the historical uncertainty surrounding its endogenous ligands, though recent studies suggest L-tryptophan (L-Trp) and L-phenylalanine (L-Phe) as potential native activators with EC₅₀ values in the high micromolar range (220–320 µM) [1] [4]. TAK-041 demonstrates significantly higher potency, with an EC₅₀ of 22 nM in calcium mobilization assays, confirming its synthetic agonist profile [1] [4].
GPR139 exhibits highly conserved expression across vertebrate species, with predominant localization in the habenula, striatum, hypothalamus, and ventral tegmental area of the midbrain [1] [4]. In vitro pharmacological characterization reveals TAK-041's exceptional selectivity for GPR139 over 168 other GPCRs, ion channels, and transporters, establishing its utility as a targeted pharmacological tool [1]. Binding studies confirm TAK-041 competes with endogenous ligands (L-Trp and L-Phe) at the same orthosteric site, adopting a binding pose similar to that observed with surrogate agonists like JNJ-63533054 [4].
Table 1: Pharmacological Profile of TAK-041 vs. Endogenous Ligands
Parameter | TAK-041 | L-Tryptophan | L-Phenylalanine |
---|---|---|---|
EC₅₀ (Calcium Mobilization) | 22 nM | 220 µM | 320 µM |
Receptor Specificity | Selective | Non-selective | Non-selective |
Binding Site | Orthosteric | Orthosteric | Orthosteric |
Therapeutic Target | Negative symptoms in schizophrenia | Physiological regulation | Physiological regulation |
GPR139 primarily couples to Gαq/11 proteins upon activation by TAK-041, triggering the phospholipase C-beta (PLCβ) pathway. This engagement results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG) [4] [8]. IP₃ subsequently induces calcium release from endoplasmic reticulum stores, while DAG activates protein kinase C (PKC) isoforms, initiating downstream phosphorylation cascades [3] [8]. Evidence also suggests potential coupling to Gαi/o proteins, though this pathway remains less characterized than the dominant Gαq/11 signaling [4].
A critical downstream effect of TAK-041-mediated GPR139 activation is the modulation of dopaminergic neurotransmission. In vivo positron emission tomography (PET) studies using the D₂/D₃ agonist radioligand [¹¹C]PHNO demonstrate that TAK-041 pretreatment significantly attenuates amphetamine-induced dopamine release in the human striatum. Specifically, TAK-041 (20–40 mg) reduced amphetamine-induced decreases in [¹¹C]PHNO binding potential (BPₙ𝒹) by 18–26%, indicating dampened dopamine efflux [2]. This pharmacological effect aligns with the localization of GPR139 in dopaminergic nuclei and supports its role in regulating mesolimbic and nigrostriatal pathways.
Table 2: Key Signaling Pathways Modulated by TAK-041
Signaling Component | Effect of TAK-041 | Functional Outcome |
---|---|---|
Gαq/11 Protein | Activation | PLCβ stimulation |
PLCβ | Increased activity | PIP₂ hydrolysis → IP₃ + DAG production |
IP₃ | Elevated intracellular levels | Calcium release from ER stores |
DAG | Elevated intracellular levels | PKC activation |
Dopamine Release | Attenuation | Reduced amphetamine-induced striatal DA efflux |
TAK-041 belongs to a benzotriazinone-based chemical scaffold optimized for GPR139 potency and selectivity. Its molecular structure features (S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide, distinguishing it from other chemotypes targeting this receptor [1] [7]. When compared to other investigational GPR139 agonists:
TAK-041 demonstrates unique functional selectivity (biased signaling) compared to reference compounds. While endogenous ligands promote both Gαq and β-arrestin recruitment pathways, TAK-041 primarily activates Gαq-mediated signaling without significant β-arrestin engagement in experimental models [4] [6]. This bias may translate to distinct physiological outcomes, as β-arrestin pathways often mediate receptor internalization and desensitization.
Table 3: Comparative Pharmacology of GPR139 Agonists
Compound | Chemical Class | EC₅₀ (nM) | G Protein Coupling | β-Arrestin Recruitment | Therapeutic Exploration |
---|---|---|---|---|---|
TAK-041 | Benzotriazinone | 22 | Primarily Gq/11 | Minimal | Schizophrenia (negative symptoms) |
JNJ-63533054 | Pyridazinone | 13–16 | Gq/11, Gi/o | Moderate | Preclinical research |
L-Tryptophan | Endogenous amino acid | 220,000 | Gq/11 | Yes | Not applicable |
L-Phenylalanine | Endogenous amino acid | 320,000 | Gq/11 | Yes | Not applicable |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9